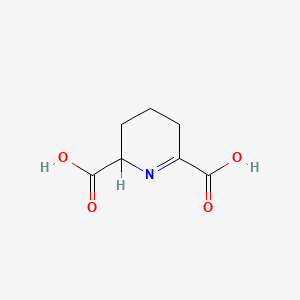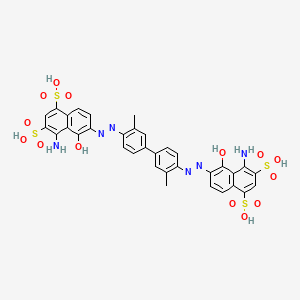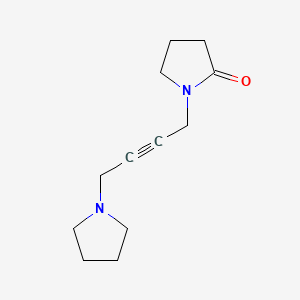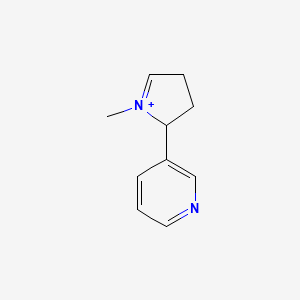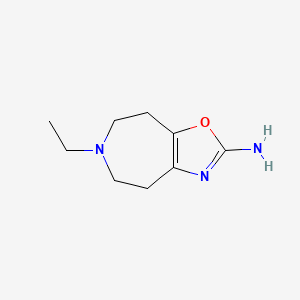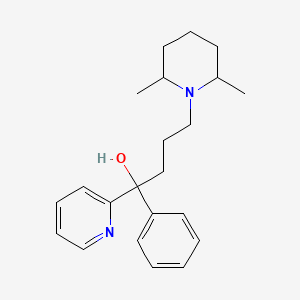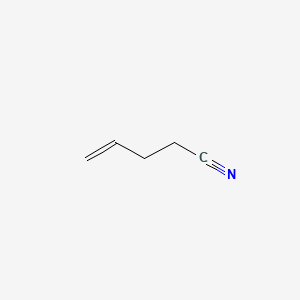![molecular formula C23H28N4O3 B1194802 1-[2-(dimethylamino)ethyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)urea](/img/structure/B1194802.png)
1-[2-(dimethylamino)ethyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(dimethylamino)ethyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)urea is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Insights into Crystal Structure : Research on quinoxalines derivatives, closely related to the chemical compound , reveals their potential as inhibitors for c-Jun N-terminal kinases. Crystal structure analysis of these compounds contributes to understanding their interaction and potential applications in pharmacology (Abad et al., 2020).
Pharmacological Relevance
- Bifunctional Compounds with Chloroquinoline : The synthesis and crystal structures of pharmacologically relevant compounds containing chloroquinoline and dihydropyrimidone moieties have been explored. This research is significant for developing new drugs with these structural elements (Watermeyer et al., 2009).
Cytotoxic Activity
- Carboxamide Derivatives of Benzo[b][1,6]naphthyridines : Studies have explored the cytotoxic activity of derivatives similar to the compound , demonstrating significant potential in inhibiting cancer cell growth (Deady et al., 2003).
Antimicrobial Properties
- Synthesis of Thiazolidinones as Antimicrobial Agents : Research into thiazolidinone derivatives, including structures similar to the compound , highlights their effectiveness as antimicrobial agents against a range of bacterial and fungal strains (Patel et al., 2012).
Fluorescence Quenching Studies
- Fluorescence Quenching in Quinoline Dye : Studies on compounds with structures similar to 1-[2-(dimethylamino)ethyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)urea have revealed their potential in fluorescence quenching applications, which is crucial for developing fluorescent sensors and probes (Khan & Asiri, 2016).
Heterocyclic System Synthesis
- Preparation of Heterocyclic Systems : The synthesis of methyl and phenylmethyl derivatives, closely related to the compound , is pivotal for creating diverse heterocyclic systems, essential in drug development and chemical research (Selič et al., 1997).
Catalytic Applications
- Catalysis in Dihydropyrimidinone Synthesis : Research on the catalytic synthesis of new dihydropyrimidinones, which are structurally related to the compound , underlines their importance in facilitating complex chemical reactions (Jawale et al., 2011).
Eigenschaften
Produktname |
1-[2-(dimethylamino)ethyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)urea |
|---|---|
Molekularformel |
C23H28N4O3 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
3-benzyl-1-[2-(dimethylamino)ethyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]urea |
InChI |
InChI=1S/C23H28N4O3/c1-26(2)11-12-27(23(29)24-15-17-7-5-4-6-8-17)16-19-13-18-14-20(30-3)9-10-21(18)25-22(19)28/h4-10,13-14H,11-12,15-16H2,1-3H3,(H,24,29)(H,25,28) |
InChI-Schlüssel |
NBKAPISCVZMGEO-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)NCC3=CC=CC=C3 |
Kanonische SMILES |
CN(C)CCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




